Ethyl 2-bromo-4-(trifloromethyl)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate is an organic compound with the molecular formula C11H10BrF3O2 It is a derivative of phenylacetate, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(trifloromethyl)phenylacetate typically involves the bromination of ethyl 4-(trifluoromethyl)phenylacetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted phenylacetates, depending on the nature of the nucleophile or the specific reaction conditions .
Scientific Research Applications
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(trifloromethyl)phenylacetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system .
Comparison with Similar Compounds
- Ethyl 2-bromo-4-(trifluoromethyl)benzoate
- Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate
- Ethyl 2-iodo-4-(trifluoromethyl)phenylacetate
Comparison: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity and stability, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C11H10BrF3O2 |
---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 |
InChI Key |
JKXVCMCXTRJMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.